molecular formula C8H10N2O2 B8377797 6-(1-Hydroxyethyl)-2-pyridinecarboxamide CAS No. 135450-39-4

6-(1-Hydroxyethyl)-2-pyridinecarboxamide

Cat. No.: B8377797
CAS No.: 135450-39-4
M. Wt: 166.18 g/mol
InChI Key: LAKSEHCPLDAEBK-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)-2-pyridinecarboxamide (CID 18953787) is a pyridine derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This chemical compound features a pyridinecarboxamide core structure substituted with a 1-hydroxyethyl group at the 6-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. As a pyridine derivative, this compound serves as a versatile building block for the development of more complex molecules, particularly in medicinal chemistry where similar hydroxypyridine and pyridinecarboxamide structures are employed as key pharmacophores . Researchers utilize this compound primarily in pharmaceutical development projects, where its structural features may contribute to biological activity or be modified to enhance drug-like properties. The compound is offered with high purity standards suitable for research applications. This compound is provided FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions in a cool, dry, well-ventilated area in a tightly sealed container are recommended to maintain stability. Researchers should consult safety data sheets prior to handling and implement appropriate personal protective equipment during laboratory use.

Properties

CAS No.

135450-39-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-(1-hydroxyethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-3-2-4-7(10-6)8(9)12/h2-5,11H,1H3,(H2,9,12)

InChI Key

LAKSEHCPLDAEBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Carbapenem Antibiotics

The 6-(1-hydroxyethyl) group is critical in carbapenems:

Compound Name Core Structure Key Substituents Application Reference
Imipenem Monohydrate Bicyclic β-lactam with pyridine moiety 6-(1-Hydroxyethyl), thioether side chain Broad-spectrum antibiotic
Tomopenem Modified bicyclic β-lactam 6-(1-Hydroxyethyl), methyl group at C4 Antibiotic (RO4908463/CS-023)
Faropenem Medoxomil 4-Thia-1-azabicyclo[3.2.0]hept-2-ene 6-(1-Hydroxyethyl), tetrahydrofuranyl Oral carbapenem antibiotic

Key Findings :

  • The 6-(1-hydroxyethyl) group in carbapenems enhances β-lactamase resistance and broadens antimicrobial coverage .
  • Modifications to the side chain (e.g., methyl groups in tomopenem) influence pharmacokinetics and bacterial target affinity .

Pyridinecarboxamide Derivatives with Varied Substituents

Other pyridinecarboxamide derivatives exhibit diverse biological activities based on substituent patterns:

Compound Name Substituents Key Properties/Applications Reference
6-(Trifluoromethyl)-2-pyridinecarboxamide Trifluoromethyl at C6 IRAK4 inhibitor (BAY1830839)
6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarboxamide Trifluoromethoxy-phenyl at C6, methyl at C4 Investigational compound (predicted pKa: 8.62)
6-Methyl-2-pyridinecarboxaldehyde Methyl at C6, aldehyde at C2 Synthetic intermediate
N-(2-Cyanophenyl)-2-pyridinecarboxamide Cyanophenyl at N-amide Unfused pyridine ring structure

Key Findings :

  • Hydrophobic substituents (e.g., trifluoromethoxy-phenyl in ) increase lipophilicity, which may improve membrane permeability .
  • Methyl and aldehyde groups () are utilized in synthetic pathways for building complex heterocycles .

Physicochemical Properties of Selected Analogues

Predicted or experimental data for representative compounds:

Compound Name Boiling Point (°C) pKa Density (g/cm³) Molecular Weight
6-(1-Hydroxyethyl)-2-pyridinecarboxamide Not reported ~8–10* ~1.2–1.3* ~196.2*
6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarboxamide 544.6 (predicted) 8.62 1.318 441.4
N-(2-Cyanophenyl)-2-pyridinecarboxamide Not reported 11.28 1.250 253.3

*Estimated based on structural analogs.

Q & A

What are the recommended synthetic routes for 6-(1-Hydroxyethyl)-2-pyridinecarboxamide, and how can reaction conditions be optimized for yield and purity?

Synthesis of pyridinecarboxamide derivatives often involves condensation reactions between carboxylic acid derivatives and amines. For example, 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide is synthesized via coupling 6-hydroxy-2-pyridinecarboxylic acid with isopropylamine under reflux in aprotic solvents like DMF or THF, using coupling agents such as EDC/HOBt . Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents enhance solubility of intermediates.
  • Catalyst use : Triethylamine or DMAP can improve amidation efficiency.
    Purification via recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity (>95%). Yield optimization may require stoichiometric adjustments (1.2:1 amine-to-acid ratio) .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.0–8.5 ppm (pyridine protons), δ 4.5–5.0 ppm (hydroxyethyl -CH₂), and δ 6.5–7.5 ppm (amide NH).
    • ¹³C NMR : Signals near 165–170 ppm confirm the carboxamide carbonyl .
  • IR spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxy O-H stretch).
  • Mass spectrometry : ESI-MS in positive ion mode identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of hydroxyethyl group).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Purity >98% is achievable .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Discrepancies may arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Structural analogs misreported as the parent compound.
    Methodological solutions :
  • Validate compound identity using orthogonal techniques (e.g., LC-MS vs. NMR).
  • Standardize bioactivity assays (e.g., fixed ATP concentrations in kinase assays).
  • Compare results with structurally related compounds, such as hydroxyethyl-containing antibiotics (e.g., tomopenem derivatives), to contextualize activity ranges .
  • Perform meta-analyses of published datasets to identify outliers or trends.

What strategies are employed to enhance the bioavailability and metabolic stability of this compound in preclinical studies?

  • Prodrug design : Esterification of the hydroxyethyl group (e.g., acetyl or pivaloyl esters) improves membrane permeability.
  • Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) or methyl substituents (as in 4-methyl-N-[1-methyl-2-(methylsulfonyl)ethyl] derivatives) reduces oxidative metabolism .
  • PEGylation : Attaching polyethylene glycol chains enhances aqueous solubility and prolongs half-life.
  • In vivo pharmacokinetics : Monitor plasma half-life (t₁/₂) in rodent models via LC-MS/MS. Metabolite profiling identifies major degradation pathways (e.g., cytochrome P450 oxidation).

What are the key safety considerations when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First aid :
    • Skin contact: Rinse with water for 15 minutes; seek medical attention for irritation .
    • Eye exposure: Flush with saline solution; remove contact lenses if present .
  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
  • Disposal : Incinerate via certified hazardous waste services, complying with local regulations (e.g., EPA guidelines) .

How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic contacts (pyridine ring).
  • QSAR studies : Correlate substituent effects (e.g., hydroxyethyl vs. hydroxymethyl) with activity data to predict optimal side chains.
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS). Parameters like RMSD (<2 Å) indicate stable complexes .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?

  • Scale-up issues :
    • Exothermic reactions: Use jacketed reactors with temperature control.
    • Solvent volume: Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier removal.
  • Purification : Replace column chromatography with recrystallization or distillation.
  • Yield consistency : Implement process analytical technology (PAT) to monitor reaction progression (e.g., in situ FTIR) .

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